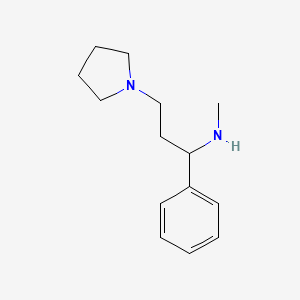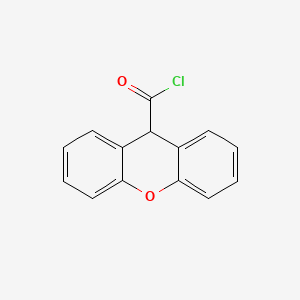
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
“4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 90871-42-4. It has a molecular weight of 220.3 and its IUPAC name is 4-isopropyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h3-7H,1-2H3,(H,13,15). This indicates the presence of an isopropyl group, a pyridinyl group, and a 1,2,4-triazol-3-yl hydrosulfide group in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol has been studied for its antimicrobial properties. Research demonstrates that derivatives of this compound exhibit significant antimicrobial activity against various microorganisms. For instance, Bayrak et al. (2009) synthesized several 1,2,4-triazoles and their derivatives, showing good to moderate antimicrobial activity in most compounds screened (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition
This compound also shows potential as a corrosion inhibitor. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. Their studies suggested that these compounds, including derivatives of this compound, exhibit high efficiency in corrosion inhibition (Ansari, Quraishi, & Singh, 2014).
Pharmacological Applications
In the realm of pharmacology, derivatives of this compound have been explored for various therapeutic effects. For example, a study by Dave et al. (2007) focused on synthesizing thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showing promising antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Anti-Inflammatory Properties
Additionally, research has explored the anti-inflammatory properties of this compound derivatives. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, finding some of these compounds to be effective as anti-inflammatory agents (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and RNA, which can result in the inhibition of transcription and translation processes. Additionally, this compound can modulate enzyme activity by acting as an allosteric inhibitor or activator, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. The involvement of this compound in these pathways can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
4-propan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEBCTLZJBGPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359563 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90871-43-5 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


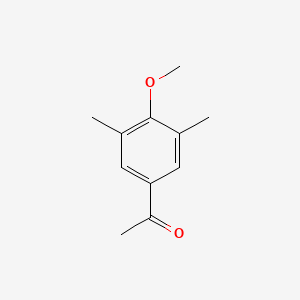
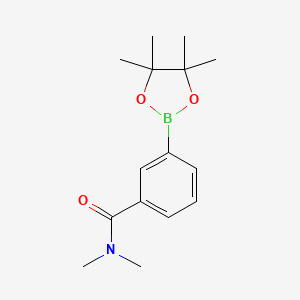
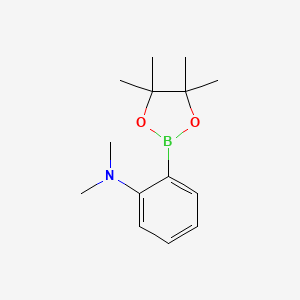
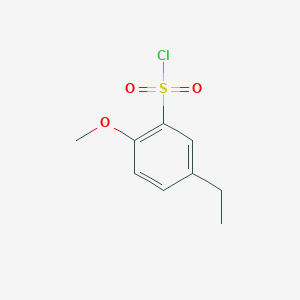
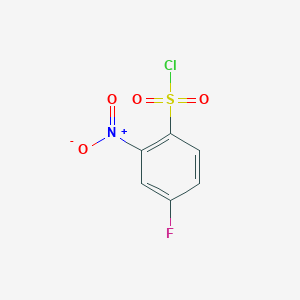

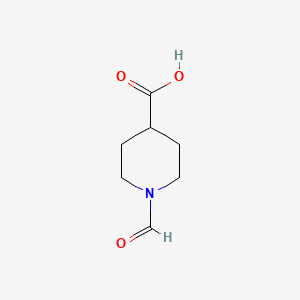
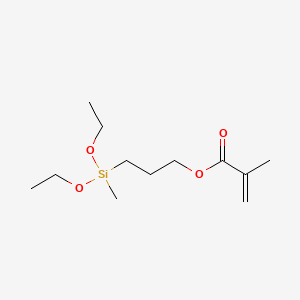
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363606.png)
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363607.png)


